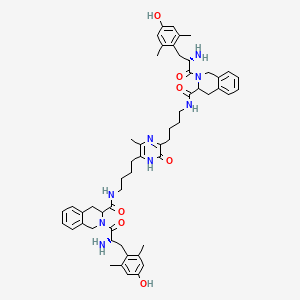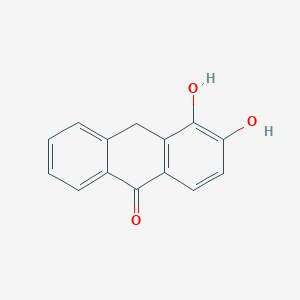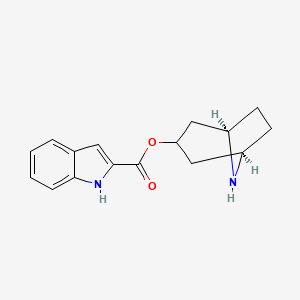![molecular formula C16H11FOS B10842803 3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
3-[5-(4-Fluorophenyl)-2-thienyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-Fluorophenyl)-2-thienyl]phenol is an organic compound that features a phenol group substituted with a thienyl ring and a fluorophenyl group. This compound is of interest due to its unique structural properties, which combine aromaticity with heterocyclic and halogenated functionalities. These features make it a valuable subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-2-thienyl]phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[5-(4-Fluorophenyl)-2-thienyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-[5-(4-Fluorophenyl)-2-thienyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用机制
The mechanism of action of 3-[5-(4-Fluorophenyl)-2-thienyl]phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes. The fluorophenyl and thienyl groups can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .
相似化合物的比较
Similar Compounds
- Phenol, 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methyl-
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
Uniqueness
3-[5-(4-Fluorophenyl)-2-thienyl]phenol is unique due to its combination of a phenol group with a thienyl and fluorophenyl moiety. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of aromaticity, electronic properties, and potential biological activity .
属性
分子式 |
C16H11FOS |
|---|---|
分子量 |
270.3 g/mol |
IUPAC 名称 |
3-[5-(4-fluorophenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H11FOS/c17-13-6-4-11(5-7-13)15-8-9-16(19-15)12-2-1-3-14(18)10-12/h1-10,18H |
InChI 键 |
LBERAJGCBDGPHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)
